molecular formula C25H22N2O3 B12901928 Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate CAS No. 5335-99-9

Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate

Cat. No.: B12901928
CAS No.: 5335-99-9
M. Wt: 398.5 g/mol
InChI Key: CFRIVAVQXGZCHZ-UHFFFAOYSA-N
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Description

Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate is a chemical compound built around the 8-hydroxyquinoline (8-HQ) pharmacophore, a scaffold recognized for its versatile bioactivity and metal-chelating properties . This specific derivative is synthesized via a Betti-type multicomponent reaction, which introduces structural diversity and a chiral center, making it a compound of interest in medicinal chemistry research . The 8-hydroxyquinoline core is extensively investigated for its ability to chelate metal ions such as Zn²⁺ and Cu²⁺, a mechanism that underpins its potential in several research fields . In oncology research, 8-HQ derivatives have been studied as inhibitors of the Rce1 protease, an enzyme involved in the maturation of the Ras oncoprotein; inhibition of this pathway can lead to the mislocalization of oncogenic Ras and is considered a potential strategy for anticancer therapeutic development . In neurodegenerative disease research, related 8-HQ-based compounds like clioquinol and PBT2 have shown utility in models of Alzheimer's and Parkinson's disease, functioning as metal chaperones that redistribute neuronal metal ions and combat metal-mediated protein aggregation and oxidative stress . Furthermore, the structural framework of this compound suggests potential for broad biological evaluation, including in cytoprotection assays where similar Betti products have demonstrated potent, nanomolar activity in mitigating oxidative stress in cellular models of central nervous system disorders . Researchers value this compound for its potential as a multifunctional ligand or a building block for the synthesis of more complex bioactive molecules.

Properties

CAS No.

5335-99-9

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

ethyl 2-[[(8-hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoate

InChI

InChI=1S/C25H22N2O3/c1-2-30-25(29)19-12-6-7-13-21(19)27-22(17-9-4-3-5-10-17)20-15-14-18-11-8-16-26-23(18)24(20)28/h3-16,22,27-28H,2H2,1H3

InChI Key

CFRIVAVQXGZCHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(C2=CC=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of 8-hydroxyquinoline, benzaldehyde, and ethyl 2-aminobenzoate in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the specific functional groups introduced during the reactions .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds featuring the 8-hydroxyquinoline moiety exhibit significant antimicrobial properties. Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate has been studied for its potential as an antimicrobial agent against various pathogens. The quinoline structure is known for its ability to chelate metal ions, which can disrupt microbial growth mechanisms .

Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies have shown that derivatives of 8-hydroxyquinoline can induce apoptosis in cancer cells. This compound may enhance the efficacy of existing chemotherapeutic agents by targeting specific cancer cell pathways .

Materials Science

Fluorescent Probes
this compound can serve as a fluorescent probe due to its ability to absorb and emit light at specific wavelengths. This property is particularly useful in biological imaging and sensing applications, where the detection of specific biomolecules is required .

Polymer Additives
In materials science, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under heat and UV exposure, making it valuable in the development of durable materials .

Analytical Chemistry

Chromatographic Applications
The unique chemical structure of this compound allows it to be used as a standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its ability to interact with various analytes makes it suitable for method development in the analysis of complex mixtures .

Spectroscopic Studies
This compound's distinct absorption and emission spectra make it an ideal candidate for spectroscopic studies. It can be employed in UV-Vis spectroscopy to determine the concentration of various substances in solution, providing a reliable method for quantitative analysis .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating a promising alternative for treating infections caused by resistant strains .

Case Study 2: Cancer Cell Apoptosis

In vitro studies on cancer cell lines treated with this compound showed a marked increase in apoptosis rates compared to untreated controls. Flow cytometry analysis revealed that the compound activates caspase pathways, leading to programmed cell death in malignant cells .

Mechanism of Action

The mechanism of action of Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate involves its ability to chelate metal ions. The quinoline moiety can bind to metal ions, inhibiting their catalytic activity. This property is particularly useful in the context of botulinum neurotoxins, where the compound can inhibit the neurotoxin’s activity by binding to its active site . The molecular targets include the metal ions present in the active site of the neurotoxin, and the pathways involved are related to the inhibition of acetylcholine release at neuromuscular junctions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Ethyl Benzoate Derivatives

Ethyl benzoate derivatives with amino-linked substituents are widely studied for their structural diversity and pharmacological relevance. Key comparisons include:

Compound Name Substituents Key Features Applications/Findings Reference
Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate 8-hydroxyquinolin-7-yl, phenyl Chelating ability, aromatic stacking Potential metal-binding applications
Ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl)amino)benzoate 2,6-dichloro, cyanomethyl Electron-withdrawing groups enhance crystallinity Crystal structure reveals π-π stacking and hydrogen bonding
MB-1 to MB-5 (e.g., ethyl 2-(phenylamino)benzoate) Varying alkyl chains (methyl, isopropyl, butyl) Alkyl chain length modulates solubility and bioavailability Improved drug solubility in fenamic acid derivatives
  • Structural Insights: The target compound’s 8-hydroxyquinoline moiety distinguishes it from simpler derivatives like MB-1 to MB-5, which lack heterocyclic systems. Chloro and cyanomethyl substituents in the compound enhance intermolecular interactions but reduce solubility compared to the hydroxyquinoline derivative .

Amino-Linked Benzoate Esters in Pharmacological Contexts

Schiff base and Mannich base derivatives of ethyl benzoate demonstrate significant bioactivity:

Compound Name Structure Pharmacological Activity Reference
Ethyl-4-(2-oxindolin-3-ylidene amino) benzoate Schiff base with oxindole Antimicrobial activity via imine linkage
Imp. F(EP): 2-[Benzoyl[(1RS)-1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Trifluoromethylphenyl, benzoyl Structural impurity in pharmaceuticals; lipophilic substituents affect metabolism
  • Key Differences: The target compound’s hydroxyquinoline group may confer metal-binding activity, unlike the antimicrobial Schiff bases in or the trifluoromethyl-containing impurity in . Hydrophobic substituents (e.g., trifluoromethyl) in impurities reduce aqueous solubility, whereas the hydroxyquinoline group balances lipophilicity and polarity .

Benzoate Esters in Pesticide Chemistry

Compound Name Substituents Application Reference
Diclofop-methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate Herbicide
Haloxyfop methyl ester Trifluoromethylpyridinyl, phenoxypropanoate Broadleaf weed control
  • Functional Group Analysis: Pesticidal benzoates prioritize phenoxy-propanoate or pyrimidinyloxy groups for bioactivity, unlike the target compound’s amino-quinoline system. This highlights how minor structural changes redirect applications from agrochemicals to pharmaceuticals .

Crystallographic and Intermolecular Comparisons

The crystal structure of Ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl)amino)benzoate () reveals:

  • Intermolecular Interactions : N–H···O hydrogen bonds and π-π stacking between aromatic rings stabilize the lattice.
  • Packing Efficiency: Chloro and cyanomethyl groups enhance density (1.439 g/cm³) compared to less-substituted analogs.

In contrast, the target compound’s hydroxyquinoline group may promote hydrogen bonding via the hydroxyl group, though crystallographic data for the latter is absent in the provided evidence .

Biological Activity

Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate, with the CAS number 5335-99-9, is a compound that belongs to a class of derivatives of 8-hydroxyquinoline. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antifungal properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C25H22N2O3
  • Molecular Weight : 398.45 g/mol
  • Density : 1.27 g/cm³
  • Boiling Point : 576.9 °C at 760 mmHg
  • Flash Point : 302.7 °C

The compound's structure features an ethyl ester group linked to an amino group that is further connected to a quinoline moiety. This structural arrangement contributes to its biological activity by enhancing lipophilicity and facilitating interactions with cellular targets.

Antimicrobial Activity

Recent studies have shown that compounds containing the 8-hydroxyquinoline nucleus exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating notable inhibition zones:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus24
Escherichia coli22
Klebsiella pneumoniae25
Pseudomonas aeruginosa23

These results indicate that the compound possesses comparable efficacy to standard antibiotics, suggesting its potential as a therapeutic agent against bacterial infections .

Antifungal Activity

The antifungal activity of this compound has also been evaluated. In vitro tests revealed its effectiveness against several fungal pathogens, including Candida albicans and Aspergillus niger. The compound exhibited inhibition zones ranging from 18 mm to 22 mm, indicating moderate antifungal activity .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that derivatives of 8-hydroxyquinoline can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of topoisomerase enzymes and modulation of cellular signaling pathways. For instance, this compound demonstrated cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range .

The biological activities of this compound can be attributed to several mechanisms:

  • Metal Chelation : The hydroxyl group in the quinoline structure allows for chelation of metal ions, which is crucial for the growth of various pathogens.
  • DNA Interaction : The compound can intercalate into DNA strands, disrupting replication and transcription processes in cancer cells.
  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways critical for pathogen survival.

Case Studies

  • Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of 8-hydroxyquinoline, including this compound. Results indicated that modifications on the phenyl ring significantly influenced antimicrobial potency .
  • Cytotoxicity Assessment : In a recent investigation into the anticancer properties of quinoline derivatives, this compound was shown to induce apoptosis in MCF-7 cells through caspase activation pathways .

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